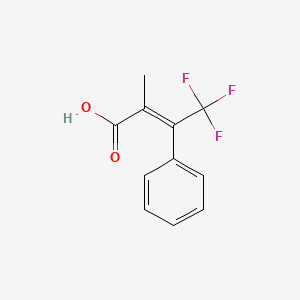

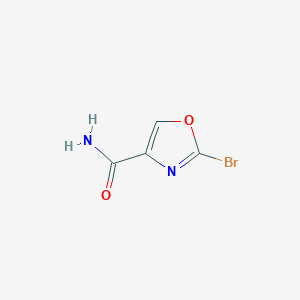

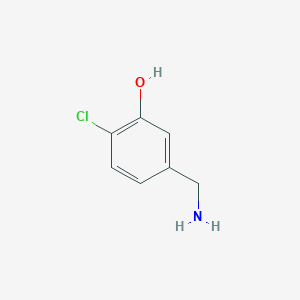

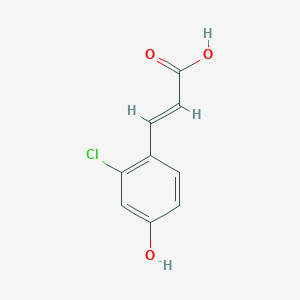

5-(Aminomethyl)-2-chlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Aminomethyl)-2-chlorophenol” likely belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-2-chlorophenol” were not found, aminomethyl groups in general can be obtained by alkylation with Eschenmoser’s salt .Chemical Reactions Analysis

Amines, including aminomethyl groups, are known to be good nucleophiles and can react with many electrophilic functional groups . They can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Aminomethyl)-2-chlorophenol” would depend on its specific structure. In general, amines are known to be weak bases and good nucleophiles .Scientific Research Applications

Environmental Degradation and Remediation

Degradation of Chlorinated Phenols

Chlorophenols (CPs), including compounds structurally related to 5-(Aminomethyl)-2-chlorophenol, are recognized for their environmental persistence and toxicity. Research has explored the efficiency of zero valent iron (ZVI) and bimetallic systems in degrading CPs through dechlorination, highlighting the role of iron-based bimetallic systems in enhancing the degradation process. The formation of iron oxides on ZVI surfaces, which affects the reactivity towards CPs, has been a particular focus, demonstrating the environmental applications in remediating CP-contaminated water and soil through advanced reduction processes (Gunawardana, Singhal, & Swedlund, 2011).

Chlorophenols in Waste Incineration

Another study reviews the presence of chlorophenols in the context of Municipal Solid Waste Incineration (MSWI), discussing their role as precursors to dioxins in incineration processes. This research underscores the environmental impact of CPs, their pathways of formation, and the need for strategies to minimize their generation and release into the environment, contributing to more sustainable waste management practices (Peng et al., 2016).

Biochemical and Pharmacological Research

- Tryptophan Metabolic Pathways: Although not directly mentioning 5-(Aminomethyl)-2-chlorophenol, research into the metabolic pathways of tryptophan, a precursor to serotonin, provides insights into biochemical processes that could be influenced by structurally related compounds. This includes studies on the synthesis rates of serotonin in the brain and the role of various tryptophan derivatives, highlighting the complexity of neurotransmitter production and the potential impact of related compounds on these pathways (Diksic & Young, 2001).

Sustainable Chemical Production

- Biomass Conversion to Furan Derivatives: Research into the conversion of plant biomass into valuable chemicals includes the synthesis of furan derivatives, such as 5-(Hydroxymethyl)furfural (HMF), from hexose carbohydrates. This area explores the potential of biomass as a renewable source for the chemical industry, offering a sustainable alternative to petroleum-based products. The study encompasses the production of various HMF derivatives, including those related to aminomethyl chlorophenols, for applications in polymers, fuels, and other functional materials, reflecting the broader application of related chemical processes in sustainable industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).

Future Directions

properties

IUPAC Name |

5-(aminomethyl)-2-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCRPZJAKKZECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-chlorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)